molecular formula C15H20BrNO3 B1407730 Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate CAS No. 1422524-58-0

Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate

Cat. No. B1407730
CAS RN: 1422524-58-0
M. Wt: 342.23 g/mol
InChI Key: ZKPIAMNNXMTLDV-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate, also known as TBCA, is a chemical compound with the molecular formula C15H19BrNO3. It has a molecular weight of 342.23 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate are not available, similar compounds have been used as intermediates in the synthesis of other complex molecules .

Scientific Research Applications

Synthesis of Bioactive Molecules

This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for the introduction of additional functional groups, which can lead to the creation of novel compounds with potential antibacterial, antifungal, and anticancer properties .

Drug Discovery

Due to its modifiable structure, Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate can be used in drug discovery, particularly in the development of new pharmacophores. It can be transformed into derivatives that interact with biological targets, aiding in the discovery of new therapeutic agents .

Material Science

In material science, this compound could be employed to synthesize polymers or co-polymers with unique properties. The presence of the azetidine ring can impart rigidity and stability to the resulting materials, which could be beneficial in creating high-performance materials .

Catalyst Development

The compound’s structure is conducive to the development of catalysts for chemical reactions. By functionalizing the azetidine ring, it can act as a ligand for metal catalysts or as an organocatalyst, enhancing the efficiency of various chemical transformations .

Biological Evaluation

The compound can be used for biological evaluation studies. Its derivatives can be synthesized and tested for a range of biological activities, such as enzyme inhibition or receptor binding, contributing to our understanding of biological processes and disease mechanisms .

Chemical Education

In chemical education, this compound can be used to demonstrate principles of organic synthesis and reactivity. It can serve as a case study for students to learn about protecting group strategies, nucleophilic substitutions, and the synthesis of heterocyclic compounds .

Analytical Chemistry

Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate: can be utilized in analytical chemistry as a standard or reference compound. Its well-defined structure and properties make it suitable for use in calibrating instruments or validating analytical methods .

Environmental Studies

The compound’s derivatives could be explored for their environmental impact. Studies could assess their biodegradability, toxicity, and potential as environmentally benign alternatives to more harmful substances .

properties

IUPAC Name

tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-8-11(9-17)10-19-13-6-4-12(16)5-7-13/h4-7,11H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPIAMNNXMTLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (200 mg, 1.07 mmol), 4-bromophenol (222 mg, 1.28 mmol), triphenylphosphine (368 mg, 1.40 mmol) and DIAD (259 mg, 1.28 mmol) in anhydrous THF (5 mL) was heated to 110° C. under nitrogen for 5 hours. The reaction mixture was concentrate in vacuo to give a brown residue, which was purified by flash chromatography (petroleum ether/ethyl acetate 20:1 to 5:1) to give tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate (310 mg, 84%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.38 (d, 2H), 6.78 (d, 2H), 4.06 (m, 4H), 3.79 (m, 2H), 2.96 (m, 1H), 1.45 (s, 9H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
222 mg
Type
reactant
Reaction Step One
Quantity
368 mg
Type
reactant
Reaction Step One
Name
Quantity
259 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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